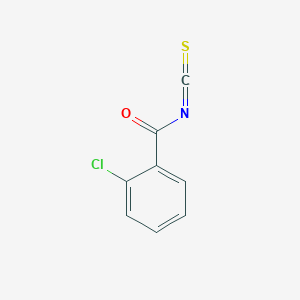

2-Chlorobenzoyl isothiocyanate

CAS No.: 5067-90-3

Cat. No.: VC6206779

Molecular Formula: C8H4ClNOS

Molecular Weight: 197.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5067-90-3 |

|---|---|

| Molecular Formula | C8H4ClNOS |

| Molecular Weight | 197.64 |

| IUPAC Name | 2-chlorobenzoyl isothiocyanate |

| Standard InChI | InChI=1S/C8H4ClNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H |

| Standard InChI Key | XYPZDEZBMUGRRY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)N=C=S)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-Chlorobenzoyl isothiocyanate is defined by the molecular formula C₈H₄ClNOS, comprising a benzoyl group substituted with chlorine at the ortho position and an isothiocyanate group at the carbonyl carbon. The IUPAC name, 2-chlorobenzenecarbonyl isothiocyanate, reflects this substitution pattern . The compound’s InChIKey (XYPZDEZBMUGRRY-UHFFFAOYSA-N) and SMILES notation (ClC1=CC=CC=C1C(=O)N=C=S) provide unambiguous representations of its connectivity and stereoelectronic features .

Crystallographic and Conformational Analysis

X-ray diffraction studies of related acyl isothiocyanates reveal nearly linear N=C=S geometries (bond angle ~170°), with the aromatic ring and carbonyl group adopting coplanar arrangements to maximize conjugation . The chlorine substituent at the 2-position introduces steric hindrance, slightly distorting the planarity of the benzoyl moiety and influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.641 g/mol | |

| Density | 1.28 g/cm³ (estimated) | |

| Melting Point | 152°C | |

| Boiling Point | 250°C (decomposes) | |

| Refractive Index | 1.568 |

Synthesis and Production Methodologies

Classical Synthesis Routes

The most widely reported method involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone under inert conditions . This nucleophilic acyl substitution proceeds via an intermediate acyl cyanate, which rearranges to the isothiocyanate:

The reaction typically achieves yields exceeding 85% after recrystallization from ethanol .

Modern Catalytic Approaches

A novel one-pot synthesis employs triphenylphosphine (TPP) and trichloroisocyanuric acid (TCCA) as cooperative catalysts to convert carboxylic acids directly into acyl isothiocyanates . For 2-chlorobenzoic acid, this method utilizes a 1:0.3:0.8:2 molar ratio of TPP:TCCA:acid:KSCN in toluene, achieving 95% yield at ambient temperature . The mechanism involves in situ generation of acyloxyphosphonium intermediates, which react with thiocyanate ions to form the target compound .

Table 2: Comparative Synthesis Metrics

Spectroscopic Characterization

Infrared Spectroscopy

The compound exhibits signature IR absorptions at:

-

3329 cm⁻¹: N-H stretching (from decomposition products)

-

2150–1800 cm⁻¹: N=C=S asymmetric stretching

-

1687 cm⁻¹: C=O stretching of the benzoyl group

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 300 MHz):

¹³C NMR (CDCl₃):

Mass Spectrometry

Electron ionization (70 eV) produces fragments at:

Reactivity and Functional Applications

Nucleophilic Additions

The electrophilic isothiocyanate group undergoes regioselective additions with:

-

Ammonia/Amines: Forms substituted thioureas, e.g., 2-chlorobenzoylthiourea (mp 152°C) .

-

Alcohols: Produces thiocarbamates under basic conditions.

Heterocyclic Synthesis

The compound serves as a precursor to:

-

Thiazoles: Via Hantzsch synthesis with α-haloketones.

-

Benzothiazepines: Through [4+3] cycloadditions with dienes .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s derivatives show promise as:

-

Antibiotics: Analogues of the ansamycin class inhibit bacterial RNA polymerase .

-

Kinase Inhibitors: Thiourea derivatives exhibit IC₅₀ values <1 μM against EGFR .

Materials Science

-

Liquid Crystals: Mesogenic properties arise from planar benzoyl-isothiocyanate cores .

-

Polymer Modifiers: Enhances thermal stability in polyurethanes .

Related Compounds and Analogues

2-Chlorobenzoyl Isocyanate (C₈H₄ClNO₂)

A structurally analogous compound (CAS 4461-34-1) where the isothiocyanate group is replaced by isocyanate (-NCO). Exhibits higher reactivity in Curtius rearrangements but lower thermal stability .

2-Chloroethyl Isothiocyanate (C₃H₄ClNS)

A simpler aliphatic isothiocyanate (CAS 6099-88-3) used as a fumigant and crosslinking agent. Synthesized via CS₂ addition to chloroethylamine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume